molecular formula C8H13NO2 B2408439 Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1638764-99-4

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2408439
CAS No.: 1638764-99-4
M. Wt: 155.197
InChI Key: PJKRHYBIRWXCPO-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its stability and reactivity. It is a derivative of bicyclo[1.1.1]pentane, a structure characterized by its three-dimensional, cage-like framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The unique bicyclic structure allows it to fit into certain enzyme active sites, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate apart from these similar compounds is its specific functional groups, which confer unique reactivity and stability. This makes it particularly useful in applications where these properties are crucial .

Properties

IUPAC Name

methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKRHYBIRWXCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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